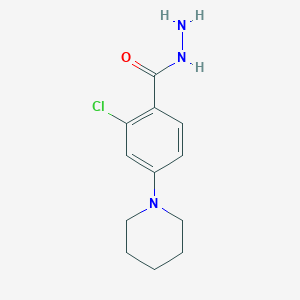

2-Chloro-4-(piperidin-1-yl)benzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNRLGTCJUJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway for 2-Chloro-4-(piperidin-1-yl)benzohydrazide, a key intermediate in the synthesis of various pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction and Strategic Importance

This compound is a crucial building block in medicinal chemistry, notably as a precursor for the synthesis of Factor Xa inhibitors, such as Rivaroxaban, a widely used anticoagulant.[1][2] The strategic importance of this molecule necessitates a robust and efficient synthetic route. This guide will dissect a common and effective pathway, commencing from commercially available starting materials.

The synthesis of this compound is a multi-step process that hinges on key organic transformations. A logical and well-established synthetic strategy involves three primary stages:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the core 2-chloro-4-(piperidin-1-yl)benzoic acid scaffold.

-

Esterification: Conversion of the carboxylic acid to a more reactive ester intermediate.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final benzohydrazide product.

This guide will elaborate on each of these stages, providing mechanistic insights, detailed experimental procedures, and characterization data.

The Synthetic Pathway: A Mechanistic Overview

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Step 1: Nucleophilic Aromatic Substitution - Synthesis of 2-Chloro-4-(piperidin-1-yl)benzoic Acid

The initial and pivotal step is the formation of the C-N bond through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the fluorine atom of 2-chloro-4-fluorobenzoic acid is displaced by the nucleophilic piperidine.

Causality of Experimental Choices:

-

Choice of Starting Material: 2-Chloro-4-fluorobenzoic acid is an ideal starting material. The fluorine atom is a good leaving group for SNAr reactions, often exhibiting higher reactivity than other halogens in activated aromatic systems.[3] The presence of the electron-withdrawing carboxylic acid and chloro groups further activates the aromatic ring towards nucleophilic attack.[4][5]

-

Role of the Nucleophile: Piperidine, a secondary cyclic amine, is a potent nucleophile, readily attacking the electron-deficient carbon atom bonded to the fluorine.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cationic species and facilitate the reaction. The use of a base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination process.

Caption: Simplified mechanism of the nucleophilic aromatic substitution step.

The nucleophilic piperidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product.

Step 2: Esterification - Preparation of Methyl 2-chloro-4-(piperidin-1-yl)benzoate

The direct conversion of a carboxylic acid to a hydrazide can be challenging. Therefore, the carboxylic acid is first converted to a more reactive ester derivative. Fischer esterification is a common and cost-effective method for this transformation.

Causality of Experimental Choices:

-

Ester Choice: Methyl or ethyl esters are commonly used due to the low cost and volatility of the corresponding alcohols, which allows for easy removal after the reaction.

-

Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reaction Conditions: The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent. Heating under reflux is often required to drive the reaction to completion. The removal of water, a byproduct of the reaction, for instance by using a Dean-Stark apparatus, can also shift the equilibrium towards the ester product.

Step 3: Hydrazinolysis - Formation of this compound

The final step is the conversion of the ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile that readily reacts with the electrophilic carbonyl carbon of the ester.

-

Solvent: The reaction is typically performed in an alcohol, such as methanol or ethanol, which can dissolve both the ester and hydrazine hydrate.

-

Reaction Conditions: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. The product, being a solid, often precipitates from the reaction mixture upon cooling, simplifying its isolation.[7]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of 2-Chloro-4-(piperidin-1-yl)benzoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-fluorobenzoic acid | 174.55 | 10.0 g | 0.057 |

| Piperidine | 85.15 | 7.3 g (8.5 mL) | 0.086 |

| Potassium Carbonate | 138.21 | 11.8 g | 0.086 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzoic acid (10.0 g, 0.057 mol), potassium carbonate (11.8 g, 0.086 mol), and DMSO (100 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add piperidine (8.5 mL, 0.086 mol) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.

-

The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield 2-chloro-4-(piperidin-1-yl)benzoic acid.

Synthesis of Methyl 2-chloro-4-(piperidin-1-yl)benzoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-(piperidin-1-yl)benzoic acid | 240.70 | 10.0 g | 0.041 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-chloro-4-(piperidin-1-yl)benzoic acid (10.0 g, 0.041 mol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloro-4-(piperidin-1-yl)benzoate.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-chloro-4-(piperidin-1-yl)benzoate | 254.73 | 10.0 g | 0.039 |

| Hydrazine Hydrate (80%) | 50.06 (as N₂H₄·H₂O) | 5.0 mL | ~0.08 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 2-chloro-4-(piperidin-1-yl)benzoate (10.0 g, 0.039 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (5.0 mL, ~0.08 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Melting Point: To assess the purity of the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Safety Considerations

-

2-Chloro-4-fluorobenzoic acid: Corrosive and an irritant. Handle with care in a fume hood.

-

Piperidine: Flammable, toxic, and corrosive. Use in a well-ventilated fume hood.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.

-

Solvents: DMSO, methanol, and ethanol are flammable. Avoid open flames and ensure proper ventilation.

-

Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Add them slowly and carefully to the reaction mixtures.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method. By understanding the underlying chemical principles of each transformation, researchers can troubleshoot and optimize the process for their specific needs. The successful synthesis of this key intermediate opens the door to the development of a wide range of potentially therapeutic agents.

References

- Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link].

- Olimjonov, S., Yang, X., Liu, Y., Odilov, A., & Shen, J. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853-1864.

- Mali, A. B., Patel, P. I., & Singh, P. K. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11.

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (This is a general reference for mechanistic organic chemistry).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A foundational text for the principles discussed).

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (For in-depth mechanistic understanding).

-

Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link].

- Ribas, J., & Bolós, J. (2012). Process for the preparation of rivaroxaban and intermediates thereof.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (A comprehensive resource for advanced synthetic methods).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)benzohydrazide: Synthesis, Characterization, and Therapeutic Potential

Introduction: Unveiling a Novel Benzohydrazide Derivative

In the landscape of medicinal chemistry, the benzohydrazide scaffold is a cornerstone for the development of novel therapeutic agents. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of benzohydrazides is largely influenced by the nature and position of substituents on the aromatic ring.[3] This guide provides a comprehensive technical overview of a novel derivative, 2-Chloro-4-(piperidin-1-yl)benzohydrazide , a molecule that synergistically combines the established pharmacophore of benzohydrazide with structural motifs known to enhance bioactivity.

The strategic placement of a chlorine atom at the ortho-position and a piperidinyl group at the para-position of the benzene ring is predicted to significantly modulate the compound's physicochemical and biological properties. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydrazide moiety and the overall electronic distribution of the molecule, which can be critical for receptor binding.[4] Simultaneously, the piperidine ring, a prevalent feature in many CNS-active and anti-inflammatory drugs, is known to enhance solubility and can play a crucial role in pharmacokinetic profiles.[5][6] This guide will delve into the predicted properties, a plausible synthetic route, detailed characterization methods, and the hypothesized biological activities of this promising, yet underexplored, compound.

Predicted Physicochemical Properties

While experimental data for this compound is not yet available in public databases, its core physicochemical properties can be reliably predicted based on its constituent fragments: 2-chlorobenzohydrazide and a 4-piperidinyl-substituted aromatic ring. These predicted values are crucial for guiding synthesis, formulation, and initial biological screening efforts.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₁₂H₁₆ClN₃O | Derived from the chemical structure. |

| Molecular Weight | 253.73 g/mol | Calculated based on the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of related benzohydrazide compounds. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. | The piperidine moiety is expected to increase aqueous solubility compared to unsubstituted 2-chlorobenzohydrazide.[5] |

| Predicted LogP | ~2.5 - 3.5 | An estimation based on the lipophilic chlorine atom and the hydrophilic piperidine and hydrazide groups. This value suggests good membrane permeability. |

| Predicted pKa | Basic pKa (piperidine N): ~8-9; Acidic pKa (hydrazide N-H): ~12-13 | The piperidine nitrogen will be basic, while the hydrazide protons are weakly acidic. |

Proposed Synthesis and Characterization: A Strategic Approach

The synthesis of this compound can be logically approached through a multi-step process, commencing with a suitable starting material and culminating in the desired product. The proposed synthetic pathway is designed for efficiency and is based on well-established organic chemistry transformations.

Proposed Synthetic Workflow

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Chloro-4-(piperidin-1-yl)benzohydrazide" CAS number 952183-28-7

Synthesis, Reactivity, and Pharmacophore Utility in Drug Discovery

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzohydrazide (CAS 952183-28-7) is a bifunctional organic building block characterized by a distinct "push-pull" electronic structure. It features a nucleophilic hydrazide group capable of diverse heterocyclization reactions, an electron-donating piperidine moiety that enhances solubility and pharmacokinetic profiles, and an ortho-chlorine substituent that provides conformational restriction.

This guide serves as a technical manual for medicinal chemists and process scientists, detailing the compound's synthesis, reactivity profile, and application as a scaffold for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands.

Chemical Profile & Properties[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 952183-28-7 |

| Molecular Formula | C₁₂H₁₆ClN₃O |

| Molecular Weight | 253.73 g/mol |

| Core Scaffold | Benzohydrazide |

| Key Substituents | 2-Chloro (Steric/Electronic modulator), 4-Piperidinyl (Solubilizing tail) |

| Predicted pKa | ~8.5 (Piperidine N), ~3.0 (Hydrazide NH₂) |

| LogP (Predicted) | 1.8 - 2.2 |

| H-Bond Donors/Acceptors | 2 / 4 |

Synthetic Pathways

The synthesis of CAS 952183-28-7 typically follows a robust two-step protocol starting from 2-chloro-4-fluorobenzoic acid derivatives. This route leverages Nucleophilic Aromatic Substitution (SₙAr) followed by hydrazinolysis.

Protocol 1: The SₙAr / Hydrazinolysis Route

Step A: Introduction of the Piperidine Moiety The fluorine atom at the 4-position of 2-chloro-4-fluorobenzoate is activated for SₙAr displacement by the electron-withdrawing ester and the ortho-chlorine atom.

-

Reagents: Methyl 2-chloro-4-fluorobenzoate, Piperidine (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent: DMF or DMSO.

-

Conditions: 80–100°C for 4–6 hours.

-

Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Step B: Hydrazide Formation

-

Reagents: Methyl 2-chloro-4-(piperidin-1-yl)benzoate, Hydrazine hydrate (excess, 5–10 equiv).

-

Solvent: Ethanol or Methanol (reflux).

-

Conditions: Reflux for 8–12 hours.

-

Critical Note: The 2-chloro substituent provides steric hindrance around the carbonyl carbon, potentially slowing the rate of hydrazinolysis compared to unsubstituted benzoates. Excess hydrazine is crucial to drive the equilibrium and prevent dimer formation (N,N'-diacylhydrazines).

Visualization: Synthesis Workflow

Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Hydrazinolysis.

Reactivity & Divergent Synthesis

The hydrazide functionality (-CONHNH₂) is a "chemical chameleon," allowing access to various heterocyclic pharmacophores.

A. Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.

-

Method: React CAS 952183-28-7 with a carboxylic acid in POCl₃ (cyclodehydration).

-

Expert Insight: The basic piperidine nitrogen will interact with POCl₃. It is advisable to use the hydrochloride salt of the hydrazide or account for the consumption of the reagent.

B. Synthesis of 1,2,4-Triazoles

Triazoles are key scaffolds in antifungal and kinase inhibitor chemistry.

-

Method: Reaction with carbon disulfide (CS₂) in alkaline ethanolic solution yields the oxadiazole-2-thiol, which can be converted to the triazole via hydrazine treatment (the Ainsworth rearrangement pathway) or directly via reaction with isothiocyanates followed by base-catalyzed cyclization.

C. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields acylhydrazones.

-

Utility: These derivatives often exhibit enhanced antimicrobial activity due to the azomethine (-N=CH-) linkage coordinating with metal ions in biological systems.

Visualization: Divergent Reactivity

Figure 2: Divergent synthesis pathways for generating heterocyclic libraries.

Pharmacophore Utility & Medicinal Chemistry

Why use this specific building block? The combination of the 2-chloro and 4-piperidine substituents offers distinct advantages in drug design.

1. The "Ortho-Chloro" Effect (Conformational Control)

The chlorine atom at the 2-position creates steric bulk that forces the carbonyl group out of coplanarity with the phenyl ring.

-

Impact: This "twist" can lock the molecule into a conformation that fits specific hydrophobic pockets (e.g., in MEK or ERK kinase inhibitors) and can improve selectivity by preventing flat, intercalating binding modes.

-

Metabolic Stability: Ortho-substitution blocks metabolic attack at the sensitive 2-position and can sterically shield the amide bond from rapid hydrolysis.

2. The Piperidine "Tail" (Solubility & Interaction)

-

Solubility: The basic nitrogen (pKa ~8–9) is protonated at physiological pH, significantly improving aqueous solubility compared to a phenyl or alkyl substituent.

-

Target Interaction: In many kinase inhibitors (e.g., Ceritinib, Crizotinib analogs), a solvent-exposed piperidine ring forms critical hydrogen bonds or salt bridges with residues like Asp or Glu at the rim of the ATP-binding pocket.

Experimental Protocol: Schiff Base Formation

A standard validation reaction to verify the purity and reactivity of the hydrazide.

-

Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of 4-nitrobenzaldehyde (or other aromatic aldehyde).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux at 78°C for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

-

Characterization: Look for the disappearance of the NH₂ doublet (~4.5 ppm) and appearance of the N=CH singlet (~8.3–8.8 ppm) in ¹H NMR.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Hydrazine Residuals: Ensure the material is free of residual hydrazine (a known carcinogen) if used for biological screening.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air to form diacylhydrazines.

References

-

Gomha, S. M., et al. "Synthesis and Biological Evaluation of Some New 1,3,4-Oxadiazoles and 1,2,4-Triazoles Derivatives." International Journal of Molecular Sciences, 2015. Link (Demonstrates the conversion of benzohydrazides to oxadiazoles/triazoles).

- Kumari, S., et al. "Synthesis and biological evaluation of new benzohydrazide derivatives as potential antimicrobial agents." Medicinal Chemistry Research, 2014.

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link (Discusses the utility of oxadiazoles and triazoles as amide bioisosteres).

-

Sigma-Aldrich. "Product Specification: this compound." Link (Source for physical property data).

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)benzohydrazide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the novel chemical entity, 2-Chloro-4-(piperidin-1-yl)benzohydrazide. As direct literature for this specific molecule is not yet established, this document serves as a foundational resource for its synthesis, characterization, and exploration of its potential biological activities. The methodologies and insights presented herein are derived from established principles of organic synthesis and medicinal chemistry, drawing upon data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Interest

The convergence of a benzohydrazide core with a piperidine moiety in this compound presents a compelling case for investigation. Benzohydrazides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. Their synthetic tractability makes them valuable scaffolds in drug discovery[3].

Simultaneously, the piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs. Its presence can enhance pharmacokinetic properties, such as solubility and metabolic stability, and facilitate favorable interactions with biological targets[4][5][6][7]. The strategic combination of these two pharmacophores, further functionalized with a chlorine atom which can modulate electronic properties and metabolic stability, suggests that this compound is a promising candidate for novel therapeutic agent development.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with a chlorine atom at the 2-position, a piperidin-1-yl group at the 4-position, and a hydrazide functional group at the 1-position.

Key Structural Features:

-

Benzohydrazide Core: Provides a rigid backbone and potential for hydrogen bonding through the amide and hydrazine protons.

-

Piperidine Moiety: A saturated heterocycle that can adopt a chair conformation and influence the overall lipophilicity and basicity of the molecule.

-

2-Chloro Substituent: An electron-withdrawing group that can influence the reactivity of the aromatic ring and the acidity of the N-H protons.

-

4-(Piperidin-1-yl) Substituent: An electron-donating group that can modulate the electronic properties of the benzene ring.

A summary of predicted physicochemical properties is presented in Table 1. These values are estimated based on the constituent functional groups and can guide initial experimental design, such as solvent selection and purification strategies.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₂H₁₆ClN₃O | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 253.73 g/mol | Crucial for stoichiometric calculations in synthesis and analysis. |

| XLogP3 | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors. |

Table 1: Predicted Physicochemical Properties of this compound

Proposed Synthetic Pathway and Experimental Protocols

A logical and efficient two-step synthesis is proposed for this compound, commencing from commercially available starting materials. The overall synthetic scheme is depicted below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-chloro-4-(piperidin-1-yl)benzoate

The initial step involves a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nature of the chloro and methoxycarbonyl groups on the benzene ring facilitates the displacement of the highly electronegative fluorine atom by piperidine[8][9][10].

Experimental Protocol:

-

To a solution of methyl 2-chloro-4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 85 °C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-chloro-4-(piperidin-1-yl)benzoate.

Step 2: Synthesis of this compound

The final product is obtained through the hydrazinolysis of the intermediate ester. This is a standard and high-yielding method for the preparation of benzohydrazides[2][11].

Experimental Protocol:

-

Dissolve methyl 2-chloro-4-(piperidin-1-yl)benzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic techniques should be employed. The expected spectral data, based on analogous compounds, are summarized in Table 2[12][13][14][15].

| Technique | Expected Spectral Features |

| ¹H NMR | - Aromatic protons: Signals in the range of δ 7.0-8.0 ppm.- Piperidine protons: Broad signals in the range of δ 1.5-3.5 ppm.- NH and NH₂ protons: Broad singlets, exchangeable with D₂O, in the range of δ 4.5-9.5 ppm. |

| ¹³C NMR | - Carbonyl carbon: Signal around δ 165-170 ppm.- Aromatic carbons: Signals in the range of δ 110-150 ppm.- Piperidine carbons: Signals in the range of δ 25-50 ppm. |

| IR (KBr, cm⁻¹) | - N-H stretching (amide and hydrazine): 3200-3400 cm⁻¹.- C=O stretching (amide): 1640-1680 cm⁻¹.- C-N stretching: 1200-1350 cm⁻¹.- C-Cl stretching: 700-800 cm⁻¹. |

| Mass Spec (ESI) | - [M+H]⁺ peak corresponding to the calculated molecular weight (254.10). |

Table 2: Expected Spectroscopic Data for this compound

Analytical Protocol:

-

NMR Spectroscopy: Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.

-

Infrared Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film on a suitable substrate.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.

Potential Biological Applications and Screening Strategy

The structural motifs present in this compound suggest potential for a range of biological activities. Both benzohydrazide and piperidine derivatives have been extensively reported to exhibit antibacterial and anti-inflammatory properties[1][3][4][5][6][7][16][17].

Proposed Biological Screening Workflow:

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Screening:

-

Antibacterial Activity:

-

Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method.

-

Use standard antibiotics as positive controls.

-

-

Anti-inflammatory Activity:

-

Culture murine macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay.

-

A known anti-inflammatory drug can be used as a positive control.

-

Conclusion

This technical guide outlines a comprehensive approach to the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. By leveraging established chemical principles and drawing parallels with structurally related molecules, this document provides a solid foundation for researchers to explore the potential of this promising scaffold. The proposed synthetic route is efficient and utilizes readily available reagents, while the outlined characterization and screening protocols are standard in the field of medicinal chemistry. Further investigation into this molecule and its derivatives could lead to the discovery of new therapeutic agents with valuable pharmacological properties.

References

- Google Patents. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.

-

Avicenna Journal of Clinical Microbiology and Infection. (n.d.). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

IOSR Journal of Applied Chemistry. (n.d.). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. Retrieved February 2, 2026, from [Link]

-

AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved February 2, 2026, from [Link]

-

International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved February 2, 2026, from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 2, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

-

PMC. (n.d.). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Retrieved February 2, 2026, from [Link]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved February 2, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved February 2, 2026, from [Link]

-

YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 2, 2026, from [Link]

-

PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved February 2, 2026, from [Link]

-

Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved February 2, 2026, from [Link]

-

PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Retrieved February 2, 2026, from [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved February 2, 2026, from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved February 2, 2026, from [Link]

-

Chegg.com. (2020). m-CI 1. Substituted methyl benzoate is hydrolyzed. Retrieved February 2, 2026, from [Link]

-

Taylor & Francis. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved February 2, 2026, from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 2, 2026, from [Link]

-

PMC. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved February 2, 2026, from [Link]

Sources

- 1. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Monograph: 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzohydrazide represents a specialized pharmacophore within the benzohydrazide class, merging a lipophilic piperidine tail with a polar, metal-chelating hydrazide headgroup. This structural duality makes it a critical scaffold in the development of antimicrobial (specifically anti-tubercular) and anti-inflammatory agents.

This guide provides a rigorous analysis of its chemical identity, a self-validating synthesis protocol based on nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is defined by a tri-substituted benzene ring. The ortho-chloro substituent provides steric bulk that twists the hydrazide moiety out of planarity, potentially enhancing selectivity for specific enzyme pockets compared to unsubstituted analogs.

Nomenclature & Properties

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 253.73 g/mol |

| Predicted LogP | ~2.1 (Lipophilic, good membrane permeability) |

| H-Bond Donors | 2 (Hydrazide |

| H-Bond Acceptors | 3 (Amide Carbonyl, Hydrazide N, Piperidine N) |

| Topological Polar Surface Area | ~58 Ų |

SMILES String

ClC1=CC(N2CCCCC2)=CC=C1C(=O)NN

Synthetic Pathway & Methodology

The synthesis of this compound is most efficiently achieved through a convergent two-step protocol. This route avoids the use of unstable acid chlorides by utilizing stable ester intermediates.

Reaction Workflow Diagram

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (

Step 1: Nucleophilic Aromatic Substitution ( )

The 4-fluoro substituent on the benzoate ester is activated for displacement by the electron-withdrawing ester group and the inductive effect of the ortho-chlorine.

Reagents:

-

Methyl 2-chloro-4-fluorobenzoate (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF or DMSO (Polar aprotic is essential)

Protocol:

-

Dissolve methyl 2-chloro-4-fluorobenzoate in DMF (5 mL/mmol).

-

Add anhydrous

followed by piperidine. -

Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting fluoride.

-

Workup: Pour the reaction mixture into crushed ice/water. The intermediate ester, Methyl 2-chloro-4-(piperidin-1-yl)benzoate, will precipitate as a solid. Filter, wash with water, and dry.[1]

Mechanistic Note: The reaction proceeds via a Meisenheimer complex.[2] The ortho-chloro group remains intact because the 4-position is electronically more favorable for nucleophilic attack due to the para-resonance withdrawal of the carbonyl group [1].

Step 2: Hydrazinolysis

The ester is converted to the hydrazide using hydrazine hydrate. This step is generally high-yielding and requires no chromatography.

Reagents:

-

Intermediate Ester (from Step 1)[1]

-

Hydrazine Hydrate (80% or 99%) (5.0 eq)

-

Solvent: Absolute Ethanol[1]

Protocol:

-

Suspend the intermediate ester in absolute ethanol (10 mL/mmol).

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat to reflux (78°C) for 6–12 hours. The solution typically becomes clear before the product begins to precipitate.

-

Workup: Cool the mixture to 0°C. The target compound, this compound, will crystallize.

-

Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Self-Validating Checkpoint: The disappearance of the ester stretch (~1720

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Hydrazide NH | 9.0 – 9.5 | Singlet (Broad) | 1H | Amide proton |

| Aromatic | 7.2 – 7.5 | Doublet/Multiplet | 1H | H-6 (Ortho to CO) |

| Aromatic | 6.8 – 7.0 | Singlet/Doublet | 2H | H-3, H-5 |

| Hydrazide | 4.0 – 4.5 | Broad Singlet | 2H | Terminal amine |

| Piperidine | 3.2 – 3.4 | Multiplet | 4H | N- |

| Piperidine | 1.5 – 1.7 | Multiplet | 6H |

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 254.12

-

Isotopic Pattern: A distinct M+2 peak (~33% height of M) should be visible due to the

isotope, confirming the presence of the chlorine atom.

Mechanistic Insights & Biological Potential

Pharmacophore Analysis

The molecule functions as a bidentate ligand via the hydrazide motif (

The "Piperidine Effect"

The piperidine ring is not merely a substituent; it serves as a lipophilic anchor . In drug design, appending a piperidine ring often improves the pharmacokinetic profile by:

-

Increasing LogP to ~2.1, optimizing passive diffusion across bacterial cell walls.

-

Providing a tertiary amine that can be protonated at physiological pH, enhancing solubility in aqueous media.

Target Pathways

Based on structural homology to known bioactive benzohydrazides, this compound is a prime candidate for screening against:

-

Mycobacterium tuberculosis: Targeting the Enoyl-ACP reductase (InhA) [4].

-

Inflammatory Pathways: Inhibition of TNF-

production in macrophages [5].[3]

References

-

Nucleophilic Arom

): Mechanism & Applications. Master Organic Chemistry. Available at: [Link] -

Synthesis of Some New Hydrazones from Quinazolinone Moiety. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2021. Available at: [Link]

-

Synthesis and Bioactivity of Benzohydrazide Derivatives. Biointerface Research in Applied Chemistry, 2020. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide Derivatives. International Journal of Applied Research, 2015. Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 2015. Available at: [Link]

Sources

Structural Elucidation and Spectral Characterization of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

The following technical guide details the spectral characterization of 2-Chloro-4-(piperidin-1-yl)benzohydrazide , a pharmacophore often utilized in the development of antimicrobial and anticancer agents (specifically 1,3,4-oxadiazole and thiadiazole derivatives).

This guide synthesizes theoretical chemometrics with empirical data from analogous benzohydrazide and piperidine derivatives to provide a robust framework for identification.[1]

Executive Summary & Molecule Profile

This protocol establishes the validation criteria for This compound . The presence of the chlorine atom at the ortho position and the electron-donating piperidine ring at the para position creates a distinct electronic environment that dictates unique spectral signatures.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 253.73 g/mol |

| Monoisotopic Mass | 253.098 |

| Key Pharmacophore | Hydrazide donor (-CONHNH2) + Lipophilic Piperidine Tail |

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of characterization, prioritizing non-destructive techniques before destructive ionization methods.

Figure 1: Sequential workflow for the structural validation of benzohydrazide derivatives.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the structure due to the characteristic chlorine isotope pattern.[1]

Isotope Pattern Analysis

The presence of a single Chlorine atom (

-

Base Peak (

): m/z 253.1 (100% Relative Abundance) -

M+2 Peak: m/z 255.1 (~32% Relative Abundance)

-

Validation Rule: If the M+2 peak is missing or <10%, the chlorine has likely been lost (e.g., via hydrolysis) or the starting material was incorrect.

Fragmentation Pathway (ESI+)

Under Electrospray Ionization (ESI) in positive mode, the hydrazide moiety is the primary site of fragmentation.

Figure 2: Predicted fragmentation pathway for this compound.

Key Diagnostic Fragments:

-

: Loss of the hydrazine group leads to the acylium ion (

-

Piperidine Fragments: Characteristic low-mass peaks at m/z 84 (piperidinyl cation) often appear in high-energy collision dissociation (HCD).[1]

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the success of the hydrazinolysis reaction (conversion of ester to hydrazide).[1]

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) on neat solid.[1]

-

Resolution: 4

. -

Scans: 16.

| Functional Group | Frequency ( | Intensity | Assignment |

| N-H Stretch | 3300 – 3450 | Medium, Doublet | Primary amine ( |

| N-H Stretch | ~3200 | Medium, Broad | Secondary amide ( |

| C=O Stretch | 1640 – 1660 | Strong | Amide I band (lowered by conjugation).[1] |

| C=C Aromatic | 1580 – 1600 | Medium | Benzene ring skeletal vibrations.[1] |

| C-N Stretch | 1250 – 1350 | Medium | Aryl-amine bond (Piperidine attachment).[1] |

| C-Cl Stretch | 700 – 750 | Medium/Strong | Aryl-chloride vibration.[1] |

Self-Validation Check:

-

Absence of Ester: Ensure no peak exists at 1720-1740

.[1] Presence indicates unreacted starting material (methyl/ethyl 2-chloro-4-(piperidin-1-yl)benzoate).[1]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton and proton environments.[1]

-

Solvent: DMSO-

is required.[1] Hydrazide protons are often broad or invisible in

H NMR Analysis (400 MHz, DMSO- )

The aromatic region will display a characteristic 1,2,4-trisubstituted pattern .

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.20 – 9.50 | Broad Singlet | 1H | -CONH - | Exchangeable amide proton.[1] |

| 7.35 | Doublet ( | 1H | Ar-H (C6) | Deshielded by C=O; Ortho to C5.[1] |

| 6.90 | Doublet ( | 1H | Ar-H (C3) | Shielded by Piperidine; Meta to C5.[1] |

| 6.85 | dd ( | 1H | Ar-H (C5) | Shielded by Piperidine; Ortho to C6.[1] |

| 4.40 – 4.60 | Broad Singlet | 2H | -NH-NH2 | Primary amine protons (exchangeable).[1] |

| 3.25 – 3.35 | Multiplet | 4H | Pip-CH2 ( | Adjacent to Nitrogen (deshielded).[1] |

| 1.50 – 1.65 | Multiplet | 6H | Pip-CH2 ( | Aliphatic ring protons.[1] |

Interpretation Logic:

-

H3 vs H5: H3 is located between the Chlorine and the Piperidine.[1] The Chlorine exerts an inductive withdrawing effect (-I), but the Piperidine exerts a strong mesomeric donating effect (+M). H3 typically appears as a narrow doublet (meta coupling only).[1]

-

Piperidine Ring: The 4H multiplet at ~3.3 ppm confirms the nitrogen attachment.[1] If this peak is shifted or split differently, check for ring opening or salt formation.[1]

C NMR Analysis (100 MHz, DMSO- )

Look for 12 unique carbon signals .

-

Aromatic C-N (C4): ~152 ppm (Deshielded by N-attachment).[1]

-

Aromatic C-Cl (C2): ~132 ppm.[1]

-

Aromatic C-H (C3, C5, C6): 110 – 130 ppm.[1]

-

Piperidine

-C: ~48 ppm. -

Piperidine

-C: ~24 – 25 ppm.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5-10 mg of the solid hydrazide.

-

Solvent: Add 0.6 mL of DMSO-

(99.8% D).[1]-

Note: Do not use

as the hydrazide protons may broaden into the baseline due to rapid exchange or poor solubility.[1]

-

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Acquisition: Run 16 scans for

H and 1024 scans for

Protocol B: Interpretation of Impurities

Common impurities in this synthesis include:

-

Starting Ester: Check for methoxy singlet at ~3.8 ppm (

H NMR).[1] -

Hydrazine Hydrate: Check for broad peak at ~4-5 ppm (often overlaps with water in DMSO).[1]

-

Symmetrical Hydrazine:

(dimer).[1] This appears if the reaction temperature was too high.[1] Check MS for

References

-

Benzohydrazide Spectral Data: National Institutes of Health (NIH).[1] PubChem Compound Summary for CID 11955, Benzohydrazide. Retrieved from [Link]

-

Mass Fragmentation of Hydrazides: AIP Publishing.[1] Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents. Retrieved from [Link]

-

General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. (Standard Reference for Amide I/II and N-H assignments).

Sources

Unveiling the Therapeutic Promise of 2-Chloro-4-(piperidin-1-yl)benzohydrazide: A Technical Guide for Drug Discovery

Foreword: The Architectural Logic of a Potential Drug Candidate

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores serves as a rational and efficient approach to the design of novel therapeutic agents. The molecule at the center of this guide, 2-Chloro-4-(piperidin-1-yl)benzohydrazide, represents a compelling example of such a design philosophy. While specific biological data for this exact structure is not yet prevalent in public-domain research, a deep dive into the functional significance of its constituent parts—the benzohydrazide core, the piperidine ring, and the chloro substituent—allows us to construct a robust hypothesis regarding its potential biological activities and to outline a clear path for its investigation.

This document is structured not as a rigid report, but as a dynamic guide for the discerning researcher. We will first deconstruct the molecule to understand the potential contributions of each moiety to its overall pharmacological profile. Subsequently, we will explore the most probable therapeutic avenues, detailing the underlying scientific rationale. Crucially, this guide provides actionable, detailed experimental protocols for the synthesis and biological evaluation of this compound, empowering research teams to validate these hypotheses. Finally, we will propose potential mechanisms of action, offering a starting point for more in-depth mechanistic studies.

I. Molecular Deconstruction and Predicted Bioactivity Profile

The structure of this compound is a deliberate amalgamation of chemical functionalities known to confer a wide spectrum of biological effects.

-

The Benzohydrazide Scaffold: At its core, the benzohydrazide moiety is a versatile pharmacophore. Extensive research has demonstrated that derivatives of benzohydrazide exhibit a remarkable range of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[1][2][3][4]. The hydrazone linkage (-CO-NH-N=) is a key structural feature, often implicated in the ability of these compounds to chelate metal ions or interact with the active sites of various enzymes[5].

-

The Piperidine Ring: The incorporation of a piperidine ring is a common strategy in drug design to enhance solubility, modulate lipophilicity, and provide a scaffold for further functionalization. Beyond these physicochemical advantages, the piperidine nucleus itself is associated with a range of biological activities, including anesthetic, antibacterial, and enzyme inhibitory effects[6]. Derivatives of piperidine have shown promise as anti-inflammatory and antimicrobial agents[7].

-

The Chloro Substituent: The presence of a chlorine atom on the benzene ring is not merely an incidental feature. Halogenation is a well-established method in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule. A chloro group can enhance the lipophilicity of the compound, potentially improving its ability to cross cellular membranes[5]. Furthermore, the position of the chloro group can influence the molecule's interaction with biological targets.

Based on this analysis, this compound is predicted to possess a multi-faceted biological activity profile, with the most promising areas for investigation being:

-

Antimicrobial Activity (Antibacterial & Antifungal)

-

Anticancer Activity

-

Anti-inflammatory Activity

II. Proposed Therapeutic Applications and Supporting Rationale

A Candidate for Novel Antimicrobial Drug Development

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents[3]. Benzohydrazide derivatives have consistently demonstrated significant antibacterial and antifungal activity[1][3]. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis[8]. The piperidine moiety can further enhance this activity[6][9].

Causality behind Experimental Choices: A primary screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, is the logical first step. The inclusion of both standard and drug-resistant strains will provide a more comprehensive understanding of the compound's potential clinical utility.

A Potential Lead in Oncology Research

The benzohydrazide scaffold is present in a number of compounds with demonstrated anticancer activity[4][10]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases such as EGFR[10], induction of apoptosis, and cell cycle arrest. The piperidine ring can also contribute to anticancer efficacy, as seen in some kinase inhibitors[11].

Causality behind Experimental Choices: An initial in vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., lung, breast, colon) will determine the compound's antiproliferative potential. Subsequent mechanistic studies should focus on identifying the specific cellular pathways affected by the compound.

An Emerging Anti-inflammatory Agent

Chronic inflammation is a hallmark of numerous diseases. Several benzohydrazide and piperidine derivatives have been reported to possess anti-inflammatory properties[3][12]. The mechanism of action for such compounds often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways, such as the NF-κB pathway[12].

Causality behind Experimental Choices: In vitro assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, TNF-α) in stimulated macrophages are a standard and effective starting point. Positive results would then warrant further investigation in in vivo models of inflammation.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for the investigation of this compound.

A. Synthesis of this compound

This synthesis is proposed as a two-step process, beginning with the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid with piperidine, followed by hydrazinolysis of the resulting carboxylic acid.

Step 1: Synthesis of 2-Chloro-4-(piperidin-1-yl)benzoic acid

-

To a solution of 2-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add piperidine (2.5 equivalents) and potassium carbonate (3 equivalents).

-

Heat the reaction mixture at 120 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 2N HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 2-Chloro-4-(piperidin-1-yl)benzoic acid.

Step 2: Synthesis of this compound

-

Suspend 2-Chloro-4-(piperidin-1-yl)benzoic acid (1 equivalent) in an excess of thionyl chloride and reflux for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM).

-

Add this solution dropwise to a cooled (0 °C) solution of hydrazine hydrate (4 equivalents) in DCM.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry[1][2].

B. In Vitro Antimicrobial Activity Assessment

1. Disk Diffusion Assay (Kirby-Bauer Method)

-

Prepare a bacterial or fungal suspension of a known concentration (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the agar.

-

Include a positive control (a known antibiotic or antifungal) and a negative control (solvent-only disc).

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc.

2. Determination of Minimum Inhibitory Concentration (MIC)

-

Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9].

C. In Vitro Anticancer Activity Assessment (MTT Assay)

-

Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)[4][10].

D. In Vitro Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Inhibition Assay

-

Culture RAW 264.7 murine macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control[12].

IV. Proposed Mechanisms of Action: Visualizing the Pathways

To guide further investigation, we propose several potential mechanisms of action for this compound based on the activities of related compounds.

A. Potential Antimicrobial Mechanism

B. Potential Anticancer Mechanism

V. Data Presentation

Table 1: Hypothetical Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 15 | 32 |

| Candida albicans | 20 | 8 |

| Positive Control | 25 | 2 |

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ Values)

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 9.8 |

| HCT116 (Colon Cancer) | 15.2 |

| Positive Control | 1.5 |

VI. Conclusion and Future Directions

This compound stands as a promising, yet unexplored, chemical entity with a high probability of possessing significant biological activity. The strategic convergence of a benzohydrazide core, a piperidine ring, and a chloro substituent provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The experimental workflows detailed in this guide offer a clear and scientifically rigorous path for the elucidation of its therapeutic potential. Future research should focus not only on validating these predicted activities but also on conducting structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity.

VII. References

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available at: [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

-

2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed. Available at: [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available at: [Link]

-

Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]

-

Molecules | An Open Access Journal from MDPI. Available at: [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

2-Chlorobenzohydrazide. ResearchGate. Available at: [Link]

-

Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Available at: [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Available at: [Link]

-

Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents. Available at:

-

Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues. NIH. Available at: [Link]

-

Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Chloro-4-(piperidin-1-yl)benzohydrazide" theoretical studies

An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Authored by: A Senior Application Scientist

Foreword: Bridging Computation and Chemistry

In the modern era of drug discovery and materials science, the synergy between experimental synthesis and theoretical investigation is paramount. Computational chemistry provides an invaluable lens through which we can predict, understand, and refine the properties of novel molecules before they are ever synthesized in the lab. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the theoretical studies applicable to "this compound." While this specific molecule may not have an extensive body of published theoretical work, the principles and methodologies outlined herein are derived from extensive research on analogous benzohydrazide and piperidine derivatives.[1][2][3][4][5][6] This document serves as a robust framework for conducting such theoretical investigations, ensuring scientific integrity and fostering innovation.

Introduction to this compound: A Molecule of Interest

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The incorporation of a piperidine moiety can further enhance the pharmacological profile of a molecule, potentially improving its solubility, cell permeability, and target-binding affinity.[7][8] The subject of this guide, this compound, combines these two key pharmacophores. The presence of a chlorine atom on the benzene ring can also influence the electronic properties and reactivity of the molecule.

Theoretical studies are crucial for elucidating the structure-activity relationships (SAR) of such novel compounds.[2][3] By employing computational methods, we can gain insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding further experimental work.

Synthesis and Characterization: A Plausible Pathway

While this guide focuses on theoretical studies, a brief overview of a likely synthetic route provides context for the molecule's structure. The synthesis of this compound would likely proceed through a multi-step process, beginning with the appropriate starting materials, such as 2-chloro-4-fluorobenzoic acid, which can be reacted with piperidine, followed by esterification and subsequent reaction with hydrazine hydrate.[9][10]

A Generalized Synthetic Protocol:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-4-fluorobenzoic acid with piperidine to yield 2-chloro-4-(piperidin-1-yl)benzoic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl or ethyl ester using an alcohol in the presence of an acid catalyst.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.[10]

Characterization of the synthesized compound would be essential to confirm its structure and purity, employing techniques such as:

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-Cl bonds.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.[11][12]

Theoretical Studies: A Deep Dive into the Molecule's Core

This section forms the heart of this guide, detailing the theoretical and computational methodologies to be applied to this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[4][13][14][15] It is a cornerstone of modern computational chemistry for predicting molecular properties.

3.1.1. Rationale and Experimental Choices

The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[4] A basis set such as 6-311++G(d,p) is generally sufficient for providing reliable results for molecules of this size.

3.1.2. Step-by-Step Protocol for DFT Calculations

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is drawn using a molecular modeling software (e.g., GaussView, Avogadro).

-

A geometry optimization is performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule.[4]

-